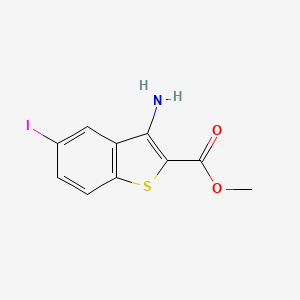

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate

Description

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 3, an iodine atom at position 5, and a methyl ester at position 2. This structure combines electron-donating (amino) and electron-withdrawing (iodo, ester) groups, creating unique electronic and steric properties. Applications may span pharmaceuticals, agrochemicals, or materials science, given the prevalence of thiophene derivatives in these fields .

Properties

IUPAC Name |

methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHOUWWSKDYISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-iodobenzothiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine. This reaction is often carried out under microwave irradiation at 130°C, providing rapid access to the desired benzothiophene scaffold in yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while oxidation and reduction can modify the functional groups present on the molecule .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development:

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate serves as a crucial building block for synthesizing potential drug candidates, especially kinase inhibitors. Kinases are pivotal in regulating cellular functions, making them prime targets for cancer therapies. The iodine atom in its structure enhances its biological activity and reactivity, allowing for the development of novel pharmaceuticals .

1.2 Anticancer Activity:

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound showed IC50 values ranging from 2.6 to 18 nM, indicating potent inhibition of tubulin polymerization, a critical process in cancer cell division .

Organic Synthesis

2.1 Intermediate for Complex Molecules:

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and coupling reactions. For example, it has been employed in copper-catalyzed cross-coupling reactions to form new heterocyclic compounds with potential biological activities .

2.2 Reaction Mechanisms:

The mechanism of action often involves deprotonative metallation or N-arylation processes that facilitate the introduction of various functional groups into the benzothiophene core, expanding the library of potential drug candidates .

Material Science

3.1 Organic Semiconductors:

Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

3.2 Advanced Materials Development:

The compound's structural characteristics allow it to be incorporated into advanced materials that require specific electronic and optical properties, making it valuable in the field of nanotechnology and material science research .

Table 1: Summary of Biological Activities

| Activity Type | IC50 Range (nM) | Target |

|---|---|---|

| Antiproliferative | 2.6 - 18 | Tubulin polymerization |

| Kinase Inhibition | Varies | Various kinases |

| Antimicrobial | Not specified | Bacterial and fungal strains |

Table 2: Synthetic Applications

Case Studies

Case Study 1: Anticancer Agent Development

A study focused on synthesizing derivatives from this compound demonstrated significant activity against melanoma cells, with one derivative showing over 66% inhibition at a concentration of 10 µM . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Organic Electronics

Research exploring the use of this compound in organic semiconductor applications revealed that films made from this compound exhibited favorable charge transport properties, making them suitable for use in OLEDs . This opens avenues for further exploration into its application in next-generation electronic devices.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-iodobenzothiophene-2-carboxylate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-amino-5-iodobenzothiophene-2-carboxylate and analogous compounds:

Key Observations :

Halogen Effects :

- Iodine (target compound) provides superior crystallographic resolution due to its high electron density, aiding structural elucidation via SHELX . However, its larger atomic radius increases steric hindrance compared to bromine .

- Bromine derivatives are more reactive in cross-coupling reactions (e.g., Suzuki), making them versatile intermediates .

Electronic Modulation: The cyano group in significantly increases electrophilicity at C4, enabling nucleophilic additions. Methoxymethyl in enhances solubility in polar solvents, beneficial for pharmaceutical formulations.

Biological Relevance :

- Phenylisoxazole () and phenyl () substituents improve binding to hydrophobic pockets in proteins, suggesting utility in drug design.

- Methylthio () may act as a prodrug moiety, releasing active thiols under physiological conditions.

Synthetic Accessibility :

Biological Activity

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and inhibition of various biological pathways. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula: C10H9INO2S

- Molecular Weight: Approximately 305.15 g/mol

- Functional Groups: Contains an amino group (-NH2), iodide (I), and a carboxylate group (-COOCH3).

Synthesis and Derivatives

The synthesis of this compound has been explored through various methods, often involving the iodination of thiophene derivatives. The compound can be synthesized from 3-iodobenzothiophene via nucleophilic substitution reactions, which can yield derivatives with varied biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study evaluating its efficacy against neuroblastoma and glioblastoma cell lines reported that this compound exhibited significant cytotoxicity, with lethal concentrations (LC50) substantially lower than those of existing chemotherapeutic agents. Specifically, the LC50 for certain cell lines was found to be around 200 nM, indicating a strong potential for further development as an antitumor agent .

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of Mitotic Processes: The compound may disrupt microtubule dynamics, leading to cell cycle arrest.

- Targeting Specific Kinases: Similar compounds have been shown to inhibit serine/threonine kinases involved in cancer progression, suggesting a potential pathway for this compound as well .

Case Studies

Case Study 1: Neuroblastoma and Glioblastoma Treatment

A comprehensive study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth at low concentrations, outperforming several standard treatments .

Case Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of derivatives of this compound revealed that modifications to the structure could enhance its biological activity. For example, substituting different functional groups led to variations in potency against cancer cells .

Data Tables

| Compound | Cell Line | LC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | U87 Glioblastoma | 200 | Microtubule disruption |

| Compound X (control) | U87 Glioblastoma | >3000 | Standard chemotherapeutic action |

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-5-iodobenzothiophene-2-carboxylate?

The compound can be synthesized via multi-step protocols involving cyclization, iodination, and functional group protection. For example, analogous thiophene derivatives are synthesized using Gewald reactions (for thiophene core formation) followed by iodination at the 5-position . Key steps include refluxing intermediates with anhydrides (e.g., succinic anhydride) in dry solvents like CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm substitution patterns and amino/ester group positions (e.g., shifts for NH₂ at δ 6.5–7.5 ppm and ester carbonyls at δ 165–170 ppm) .

- IR Spectroscopy : To identify C=O (1690–1730 cm⁻¹), NH₂ (3300–3500 cm⁻¹), and C-I (500–600 cm⁻¹) stretches .

- Melting Point Analysis : To assess purity (e.g., analogs like methyl 3-hydroxythiophene-2-carboxylate melt at 223–226°C with decomposition) .

Q. How is crystallographic data used to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL (part of the SHELX suite) is standard. For example, bond angles and torsional parameters (e.g., O8–S3–O7 = 117.16° in similar thiophene sulfonamides) are validated against SHELX’s restraint libraries .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in iodination steps?

Critical factors include:

- Solvent Choice : Dry CH₂Cl₂ or DMF minimizes side reactions .

- Catalyst/Reagent Ratios : Use 1.2 equivalents of iodinating agents (e.g., N-iodosuccinimide) to ensure complete substitution .

- Temperature Control : Refluxing under nitrogen prevents oxidative degradation .

- Workup : Gradient elution (30% → 100% MeOH in water) during HPLC purification maximizes recovery .

Q. How to address contradictions in reported spectral data for thiophene derivatives?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Solutions include:

- Standardized Protocols : Use deuterated DMSO or CDCl₃ for NMR to ensure consistency .

- XRD Validation : Resolve ambiguities via SCXRD (e.g., confirming planarity of the benzothiophene ring) .

- DFT Calculations : Compare experimental IR peaks with computational models (e.g., PubChem’s Lexichem TK-generated data) .

Q. What strategies are used to evaluate bioactivity in thiophene-based analogs?

- Antibacterial Assays : Test against Gram-positive/negative strains via MIC (Minimum Inhibitory Concentration) assays, as seen in studies of 2-amino-3-acyl-tetrahydrobenzothiophenes .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., protein-tyrosine phosphatase 1B inhibition) to probe interactions with biological targets .

- SAR Analysis : Modify substituents (e.g., replacing iodine with Cl or CF₃) to assess impact on activity .

Methodological Guidance

Q. How to design a scalable synthesis protocol for research-grade material?

- Stepwise Functionalization : Start with methyl 3-aminothiophene-2-carboxylate, iodinate at the 5-position using I₂/Cu(OAc)₂ in AcOH .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization from MeOH/water .

- Quality Control : Validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and elemental analysis .

Q. Table 1: Key Spectral Benchmarks for Analogous Compounds

Table 2: Crystallographic Parameters from SHELXL Refinement

| Parameter | Value |

|---|---|

| O8–S3–O7 angle | 117.16° |

| S3–C14 bond length | 1.728 Å |

| Torsion (C20–N4–S3–C14) | 178.2° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.